
Decanoic acid, octadecylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, octadecylamine salt is a chemical compound formed by the reaction of decanoic acid and octadecylamineThe resulting salt has a molecular formula of C28H59NO2 and a molecular weight of 441.788 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, octadecylamine salt typically involves the neutralization reaction between decanoic acid and octadecylamine. The reaction can be carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting salt is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Decanoic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the salt back to its parent compounds, decanoic acid and octadecylamine.
Substitution: The amine group in octadecylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and amines.
Reduction: Decanoic acid and octadecylamine.
Substitution: Substituted amines and corresponding by-products.
Aplicaciones Científicas De Investigación
Decanoic acid, octadecylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for investigating the interactions of fatty acids and amines with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of decanoic acid, octadecylamine salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. For example, decanoic acid has been shown to improve mitochondrial function and energy metabolism, which may contribute to its therapeutic effects .
Comparación Con Compuestos Similares
- Octanoic acid, octadecylamine salt
- Stearic acid, octadecylamine salt
- Salicylic acid, octadecylamine salt
- Propionic acid, octadecylamine salt
- Formic acid, octadecylamine salt
- Butyric acid, octadecylamine salt
- Nicotinic acid, octadecylamine salt
- Palmitic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison: Decanoic acid, octadecylamine salt is unique due to its specific combination of a medium-chain fatty acid and a long-chain amine. This combination imparts distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications. Compared to similar compounds, this compound may offer advantages in terms of its surfactant properties and potential biological activities .
Propiedades
Número CAS |
61417-89-8 |
|---|---|
Fórmula molecular |
C28H59NO2 |
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
decanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C10H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10(11)12/h2-19H2,1H3;2-9H2,1H3,(H,11,12) |
Clave InChI |
SUSKYSUZZHLOIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


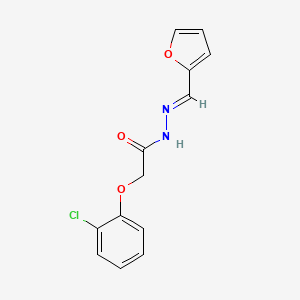

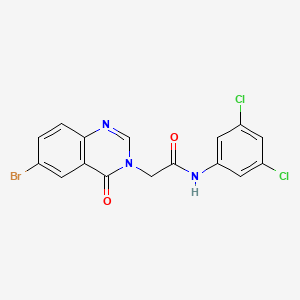

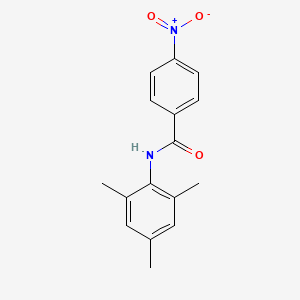
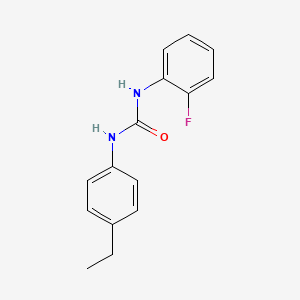
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
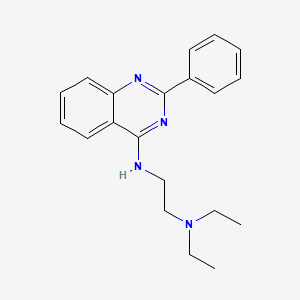
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
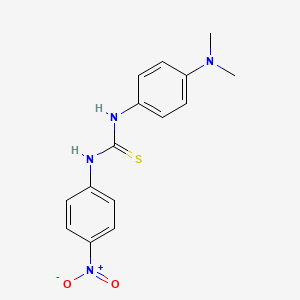

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
